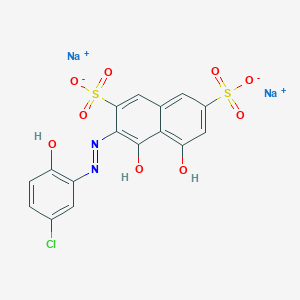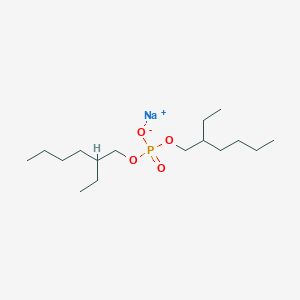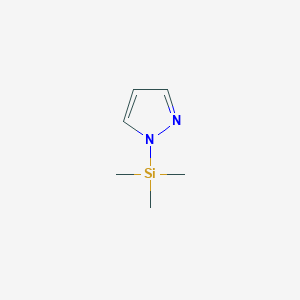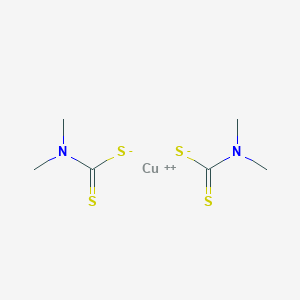![molecular formula C13H10O4 B093928 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one CAS No. 17226-76-5](/img/structure/B93928.png)
4-Methoxy-7-methylfuro[2,3-f]chromen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-7-methylfuro[2,3-f]chromen-9-one, also known as angelicin, is a natural compound found in several plants and fruits. It belongs to the class of furocoumarins, which are known for their photoactive properties. Angelicin has been extensively studied for its potential applications in scientific research, particularly in the fields of photochemistry, photobiology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one involves its ability to intercalate with DNA and form photoadducts upon exposure to UV light. The photoadducts can induce DNA damage and inhibit DNA replication, leading to cell death. Angelicin has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
Angelicin has been shown to have several biochemical and physiological effects, including antitumor, antimicrobial, and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Angelicin has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one in lab experiments is its photoactive properties, which can be used to induce DNA damage and inhibit DNA replication. This property has been utilized in the study of DNA repair mechanisms and the development of photodynamic therapy for cancer treatment. However, one of the limitations of using 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one is its potential toxicity, particularly upon exposure to UV light. Careful handling and disposal of 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one and its derivatives are necessary to prevent environmental contamination and human exposure.
Zukünftige Richtungen
There are several future directions for the study of 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one, including the development of new photodynamic therapy agents for cancer treatment, the study of DNA repair mechanisms, and the development of new antimicrobial agents. Other potential applications of 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one include the study of its anti-inflammatory properties and its potential use in the treatment of autoimmune diseases. Further research is needed to fully understand the mechanisms of action and potential applications of 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one.
Synthesemethoden
Angelicin can be synthesized from umbelliferone, a naturally occurring coumarin found in many plants. The synthesis involves the reaction of umbelliferone with methanol and sulfuric acid, followed by oxidation with potassium permanganate. The resulting product is then treated with sodium hydroxide to yield 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one.
Wissenschaftliche Forschungsanwendungen
Angelicin has been widely used in scientific research for its photoactive properties. It can intercalate with DNA and form photoadducts upon exposure to UV light, which can induce DNA damage and inhibit DNA replication. This property has been utilized in the study of DNA repair mechanisms and the development of photodynamic therapy for cancer treatment.
Eigenschaften
CAS-Nummer |
17226-76-5 |
|---|---|
Produktname |
4-Methoxy-7-methylfuro[2,3-f]chromen-9-one |
Molekularformel |
C13H10O4 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
4-methoxy-7-methylfuro[2,3-f]chromen-9-one |
InChI |
InChI=1S/C13H10O4/c1-7-5-9(14)12-11(17-7)6-10(15-2)8-3-4-16-13(8)12/h3-6H,1-2H3 |
InChI-Schlüssel |
HIYREXJLOHUGTO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C3C(=C(C=C2O1)OC)C=CO3 |
Kanonische SMILES |
CC1=CC(=O)C2=C3C(=C(C=C2O1)OC)C=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



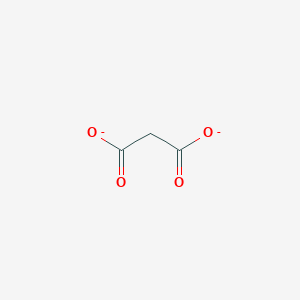
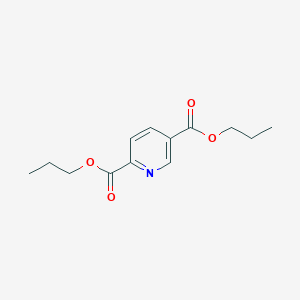
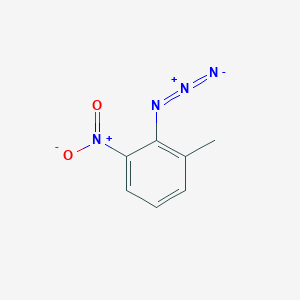
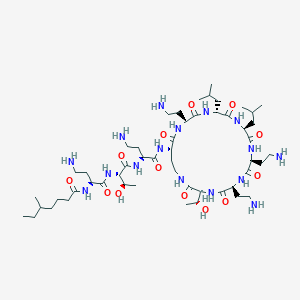
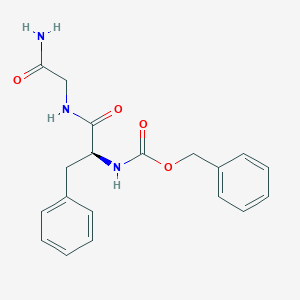
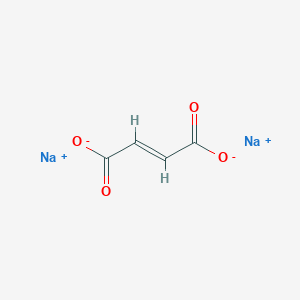
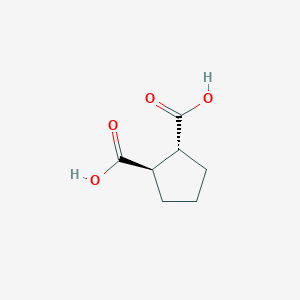
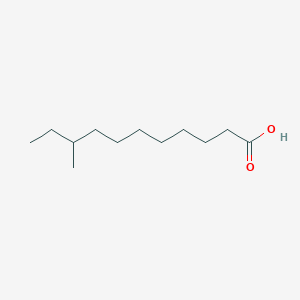
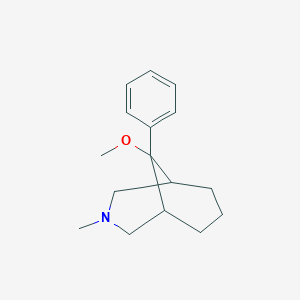
![1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B93865.png)
